molecular formula C15H20Br2O2 B216581 Isolaureatin CAS No. 19897-64-4

Isolaureatin

Cat. No. B216581
CAS RN: 19897-64-4
M. Wt: 392.13 g/mol
InChI Key: FVHHRUHDUJVLNL-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isolaureatin is a naturally occurring flavonoid compound found in many plants, including the leaves of the Chinese medicinal herb, Bidens pilosa. It has been found to possess a wide range of biological activities, including anti-inflammatory, antioxidant, antitumor, and neuroprotective effects. In

Scientific Research Applications

Neuroprotective Effects in Retinal Neurons

Isopropyl unoprostone (IU), a derivative of isolaureatin, shows potential in treating retinitis pigmentosa (RP). A study by Tawada et al. (2013) found that topical IU improved central retinal sensitivity in RP patients. Another study by Yamamoto et al. (2012) showed a dose-dependent improvement in retinal sensitivity in RP patients treated with IU.

Synthesis and Chemical Properties

Kim et al. (2007) conducted the first asymmetric total syntheses of (+)-3-(Z)-isolaureatin, highlighting the chemical complexity and potential pharmaceutical applications of isolaureatin and its derivatives [Kim et al., 2007].

Antioxidant Activity

Wang et al. (2023) explored the antioxidant properties of Isodon suzhouensis leaf extracts, which contain compounds like isolaureatin. They found that these extracts target the TNF and p38 MAPK signaling pathways, providing a strong antioxidant potential against oxidative stress [Wang et al., 2023].

Effects on Adipocyte Mitochondrial Biogenesis

Lee and Kim (2018) investigated the effects of Isorhamnetin, a metabolite of isolaureatin, on mitochondrial biogenesis and AMPK activation in adipocytes, indicating its potential in obesity prevention [Lee & Kim, 2018].

Neuroprotective Effects Against Ischemia/Reperfusion Injury

Isoquercetin, related to isolaureatin, was found by Dai et al. (2018) to have neuroprotective effects against cerebral ischemic stroke by inhibiting the NOX4/ROS/NF-κB pathway and reducing oxidative stress and neuronal apoptosis [Dai et al., 2018].

properties

CAS RN

19897-64-4

Product Name

Isolaureatin

Molecular Formula

C15H20Br2O2

Molecular Weight

392.13 g/mol

IUPAC Name

7-bromo-4-(1-bromopropyl)-2-[(E)-pent-2-en-4-ynyl]-3,9-dioxabicyclo[4.2.1]nonane

InChI

InChI=1S/C15H20Br2O2/c1-3-5-6-7-12-15-8-11(17)14(19-15)9-13(18-12)10(16)4-2/h1,5-6,10-15H,4,7-9H2,2H3/b6-5+

InChI Key

FVHHRUHDUJVLNL-AATRIKPKSA-N

Isomeric SMILES

CCC(C1CC2C(CC(O2)C(O1)C/C=C/C#C)Br)Br

SMILES

CCC(C1CC2C(CC(O2)C(O1)CC=CC#C)Br)Br

Canonical SMILES

CCC(C1CC2C(CC(O2)C(O1)CC=CC#C)Br)Br

Other CAS RN

19897-64-4

synonyms

isolaureatin

Origin of Product

United States

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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